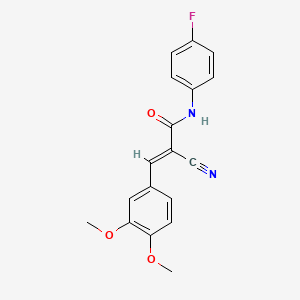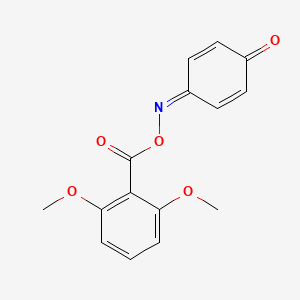
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide, also known as CDDO-F4, is a synthetic compound that has shown promising results in scientific research. This compound has been studied extensively due to its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory properties. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide is complex and involves multiple pathways. This compound has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant genes and the reduction of oxidative stress. This compound also inhibits the NF-kB pathway, which is involved in inflammation. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic genes. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activity of inflammatory enzymes. In neurodegenerative diseases, this compound protects neurons from oxidative stress and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is complex, which can make it difficult to study.
Orientations Futures
There are several future directions for the study of 2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide. One direction is to study its potential applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to study its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various pathways.
Méthodes De Synthèse
2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide is synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 4-fluoroaniline. The final step involves the reaction of the intermediate with acryloyl chloride to obtain this compound.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-8-3-12(10-17(16)24-2)9-13(11-20)18(22)21-15-6-4-14(19)5-7-15/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIJSLZYKDOICR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)





![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
